(2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one is an organic compound with a complex structure that includes chlorinated aromatic rings and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves the following steps:
Formation of the enone moiety: This can be achieved through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.
Amination: The enone intermediate is then reacted with 4-chloroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-bromophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one
- (2E)-3-[(4-fluorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one
Uniqueness
The presence of the 4-chlorophenyl and 2,4-dichlorophenyl groups in (2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3NO2/c23-17-6-8-19(9-7-17)26-11-10-22(27)15-2-1-3-20(12-15)28-14-16-4-5-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNAOXHJIRRLGN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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